1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Overview
Description
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a nitroimidazole ring, which is further substituted with a chloro and methoxy group on the phenyl ring.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylimidazole followed by sulfonylation with 5-chloro-2-methoxybenzenesulfonyl chloride . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole involves its interaction with specific molecular targets. The nitroimidazole ring can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components . This mechanism is similar to other nitroimidazole-based compounds used as antimicrobial agents.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole.
Similar compounds include:
Metronidazole: Commonly used as an antimicrobial agent.
Tinidazole: Another antimicrobial agent with a similar mechanism of action.
Secnidazole: Known for its longer half-life and used in treating bacterial infections.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)10-5-8(12)3-4-9(10)20-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYCOHOOHWYGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323072 | |
Record name | 1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325813-30-7 | |
Record name | 1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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